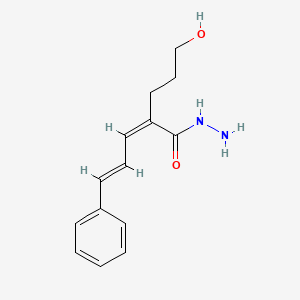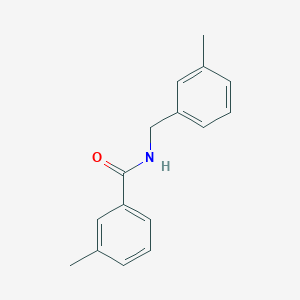
diphenylmethyl 3,4-dimethoxybenzoate
Vue d'ensemble
Description
Diphenylmethyl 3,4-dimethoxybenzoate, also known as benzophenone-4, is a chemical compound commonly used in sunscreens and other cosmetic products. It is a type of organic compound that belongs to the family of benzophenones. In recent years, diphenylmethyl 3,4-dimethoxybenzoate has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of diphenylmethyl 3,4-dimethoxybenzoate involves its ability to absorb UV radiation. When exposed to UV radiation, diphenylmethyl 3,4-dimethoxybenzoate absorbs the energy and undergoes a photochemical reaction, resulting in the formation of an excited state. The excited state can then dissipate the energy through various pathways, including fluorescence or heat dissipation.
Biochemical and Physiological Effects:
Diphenylmethyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in cells. Diphenylmethyl 3,4-dimethoxybenzoate has also been shown to have estrogenic activity and can bind to estrogen receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenylmethyl 3,4-dimethoxybenzoate has various advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. It is also readily available and can be purchased from chemical suppliers. However, diphenylmethyl 3,4-dimethoxybenzoate has some limitations for lab experiments. It is a UV filter and can interfere with UV-based experiments. In addition, it has been shown to have estrogenic activity and can interfere with experiments involving estrogen receptors.
Orientations Futures
There are various future directions for the use of diphenylmethyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of new UV filters for sunscreens and other cosmetic products. In addition, diphenylmethyl 3,4-dimethoxybenzoate could be used as a probe to study the binding of small molecules to proteins. Further research is also needed to fully understand the biochemical and physiological effects of diphenylmethyl 3,4-dimethoxybenzoate and its potential applications in various fields.
Conclusion:
Diphenylmethyl 3,4-dimethoxybenzoate is a chemical compound commonly used in sunscreens and other cosmetic products. It has gained significant attention in the scientific community due to its potential applications in various fields, including scientific research. The synthesis of diphenylmethyl 3,4-dimethoxybenzoate is a relatively straightforward process, and it has various advantages for lab experiments. Further research is needed to fully understand the potential applications of diphenylmethyl 3,4-dimethoxybenzoate in scientific research.
Applications De Recherche Scientifique
Diphenylmethyl 3,4-dimethoxybenzoate has various applications in scientific research. It is commonly used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation. In addition, it has been shown to have antioxidant properties and can protect cells from oxidative stress. Diphenylmethyl 3,4-dimethoxybenzoate has also been used as a probe to study the binding of small molecules to proteins.
Propriétés
IUPAC Name |
benzhydryl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-19-14-13-18(15-20(19)25-2)22(23)26-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSBOCJTVURML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![methyl {5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4796063.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4796068.png)

![N,N'-1,2-phenylenebis[2-(2-thienyl)acetamide]](/img/structure/B4796075.png)

![methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)


